An In-depth Technical Guide to the Chemical Properties and Structure of 2-Nitrotoluene
An In-depth Technical Guide to the Chemical Properties and Structure of 2-Nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2-nitrotoluene (also known as o-nitrotoluene). The document details its physical and spectroscopic characteristics, provides established experimental protocols for its synthesis and key reactions, and discusses its relevance as a chemical intermediate. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, logical workflows and reaction pathways are visualized using Graphviz diagrams to facilitate understanding.
Chemical Structure and Identification
2-Nitrotoluene is an aromatic organic compound with the chemical formula C₇H₇NO₂. Its structure consists of a benzene ring substituted with a methyl group (-CH₃) and a nitro group (-NO₂) at adjacent (ortho) positions.
| Identifier | Value |
| IUPAC Name | 1-Methyl-2-nitrobenzene[1][2] |
| CAS Number | 88-72-2 |
| Molecular Formula | C₇H₇NO₂ |
| Molecular Weight | 137.14 g/mol [1] |
| Canonical SMILES | CC1=CC=CC=C1--INVALID-LINK--[O-][1] |
| InChI Key | PLAZTCDQAHEYBI-UHFFFAOYSA-N[1][3][4] |
Diagram 1: Chemical Structure of 2-Nitrotoluene
A 2D representation of the 2-Nitrotoluene molecule.
Physical and Chemical Properties
2-Nitrotoluene is a pale yellow, oily liquid at room temperature with a faint aromatic odor.[1] It is combustible and has low solubility in water but is soluble in common organic solvents such as ethanol, ether, and benzene.
| Property | Value | Reference |
| Appearance | Pale yellow liquid | [2] |
| Melting Point | -9.3 °C | [5] |
| Boiling Point | 222 °C | [2] |
| Density | 1.162 g/cm³ at 20 °C | [1] |
| Solubility in Water | 652 mg/L at 30 °C | [5] |
| Vapor Pressure | 0.1 mmHg at 20 °C | [2] |
| Flash Point | 106 °C (closed cup) | |
| Refractive Index (n²⁰/D) | 1.546 |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-nitrotoluene.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-nitrotoluene in CDCl₃ typically shows a singlet for the methyl protons and a complex multiplet for the aromatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.56 | s | 3H | -CH₃ |
| ~7.30 - 7.33 | m | 2H | Ar-H (H4, H6) |
| ~7.45 - 7.50 | m | 1H | Ar-H (H5) |
| ~7.90 - 7.93 | m | 1H | Ar-H (H3) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~20.05 | -CH₃ |
| ~124.29 | C3 |
| ~126.64 | C4 |
| ~132.51 | C6 |
| ~132.80 | C5 |
| ~133.21 | C1 |
| ~148.29 | C2 |
Infrared (IR) Spectroscopy
The IR spectrum of 2-nitrotoluene exhibits characteristic absorption bands for the nitro group and the aromatic ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Weak | Aliphatic C-H stretch (-CH₃) |
| ~1525 | Strong | Asymmetric NO₂ stretch |
| ~1350 | Strong | Symmetric NO₂ stretch |
| ~1600, ~1470 | Medium-Weak | Aromatic C=C stretch |
| ~780 | Strong | C-H out-of-plane bend (ortho-disubstituted) |
Mass Spectrometry
The electron ionization (EI) mass spectrum of 2-nitrotoluene shows a molecular ion peak (M⁺) at m/z 137. A prominent fragment is observed at m/z 120, which is characteristic of ortho-nitrotoluene and results from the loss of a hydroxyl radical (•OH) via an intramolecular hydrogen transfer from the methyl group to the nitro group (the "ortho effect").[6][7]
Diagram 2: Mass Spectrometry Fragmentation of 2-Nitrotoluene
Key fragmentation pathway of 2-nitrotoluene in mass spectrometry.
Experimental Protocols
Synthesis of 2-Nitrotoluene via Nitration of Toluene
This protocol describes the synthesis of a mixture of nitrotoluene isomers, from which 2-nitrotoluene is the major product.
Diagram 3: Workflow for the Synthesis of 2-Nitrotoluene
General workflow for the synthesis and purification of 2-nitrotoluene.
Materials:
-
Toluene (freshly distilled)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Cyclohexane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. Maintain the temperature below 10 °C.
-
Nitration Reaction: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place the toluene and cool it to below 0 °C in an ice-salt bath.
-
Slowly add the pre-cooled nitrating mixture dropwise to the toluene with vigorous stirring, ensuring the reaction temperature does not exceed 5 °C.[8] The addition typically takes 1-2 hours.
-
After the addition is complete, continue stirring the mixture in the ice bath for another 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 2 hours.[8]
-
Workup: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Transfer the mixture to a separatory funnel and extract the organic layer. Extract the aqueous layer with cyclohexane.
-
Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude mixture of nitrotoluene isomers.
Separation of Isomers: The crude product contains approximately 55-60% 2-nitrotoluene, 35-40% 4-nitrotoluene, and a small amount of 3-nitrotoluene.[5]
-
Fractional Distillation: The isomers can be separated by fractional distillation under reduced pressure. 2-Nitrotoluene has a lower boiling point than 4-nitrotoluene.
-
Crystallization: Alternatively, the mixture can be cooled to a low temperature (e.g., -20 °C) to crystallize the solid 4-nitrotoluene, which can then be removed by filtration.[9] The liquid filtrate will be enriched in 2-nitrotoluene.
Key Reactions of 2-Nitrotoluene
2-Nitrobenzaldehyde is a valuable synthetic intermediate.
Materials:
-
2-Nitrotoluene
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Chromium Trioxide (CrO₃)
Procedure:
-
In a flask cooled in an ice bath, prepare a solution of 2-nitrotoluene in glacial acetic acid and acetic anhydride.
-
Slowly add concentrated sulfuric acid while maintaining a low temperature.
-
Add chromium trioxide in small portions, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring for several hours.
-
Pour the reaction mixture into ice water to precipitate the product, which is initially formed as the diacetate.
-
The diacetate is then hydrolyzed by refluxing with aqueous hydrochloric acid to yield 2-nitrobenzaldehyde.
The reduction of the nitro group to an amine is a fundamental transformation.
Materials:
-
2-Nitrotoluene
-
Tin (Sn) metal or Iron (Fe) powder
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
Procedure (using Sn/HCl):
-
In a round-bottom flask, place granulated tin and concentrated hydrochloric acid.
-
Add 2-nitrotoluene in small portions with stirring. The reaction is exothermic and may require external cooling to control.
-
After the initial reaction subsides, heat the mixture under reflux until the reaction is complete (disappearance of the oily 2-nitrotoluene layer).
-
Cool the reaction mixture and carefully make it strongly alkaline by adding a concentrated solution of sodium hydroxide. This will precipitate tin hydroxides.
-
Isolate the o-toluidine from the mixture by steam distillation.
-
The collected distillate is then extracted with an organic solvent, dried, and the solvent is removed to yield o-toluidine.
Applications in Research and Development
2-Nitrotoluene is a key starting material in the synthesis of a variety of more complex molecules. Its primary application is in the production of o-toluidine, which is a precursor for the synthesis of various azo dyes.[5] In the context of drug development, the chemical scaffold of 2-nitrotoluene can be modified through various reactions to generate novel compounds for biological screening. For example, the synthesis of 2-nitrobenzaldehyde from 2-nitrotoluene provides a precursor for various heterocyclic compounds.
Safety and Handling
2-Nitrotoluene is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or absorbed through the skin. It is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC). Therefore, it is essential to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat.
Conclusion
This technical guide has provided a detailed examination of the chemical and physical properties of 2-nitrotoluene, along with its spectroscopic characterization and key synthetic methodologies. The presented information is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize 2-nitrotoluene in their work. The structured data tables and visual diagrams are designed to offer a clear and concise understanding of this important chemical intermediate.
References
- 1. 2-Nitrotoluene | C7H7NO2 | CID 6944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Nitrotoluene - Wikipedia [en.wikipedia.org]
- 3. 2-Nitrotoluene(88-72-2) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Nitrotoluene(88-72-2) IR Spectrum [chemicalbook.com]
- 5. 2-NITROTOLUENE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. Sciencemadness Discussion Board - Separation of nitrotoluene isomers - Powered by XMB 1.9.11 [sciencemadness.org]
